5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione
Description
This compound is a polycyclic heteroaromatic system fused with a piperazine moiety. Its core structure comprises a tetracyclic system (8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,11(16),12,14-heptaene) featuring three nitrogen atoms and a thione (C=S) group at position 7. The piperazine ring is substituted at position 4 with a 2,3-dimethylphenyl group, connected via a carbonyl linker. While direct pharmacological data are unavailable, structural analogs (e.g., piperazine derivatives) are often associated with central nervous system (CNS) targeting due to their ability to cross the blood-brain barrier .
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5OS/c1-17-6-5-9-23(18(17)2)30-12-14-31(15-13-30)26(33)19-10-11-20-22(16-19)29-27(34)32-24-8-4-3-7-21(24)28-25(20)32/h3-11,16H,12-15H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUPQGJARQUNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione involves multiple steps, including the formation of the piperazine ring and the triazatetracyclo structure. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps would include the preparation of intermediates, followed by cyclization and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione exhibit a range of biological activities:
- Kinase Inhibition : Preliminary studies suggest that this compound may possess inhibitory activity against various kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) . This indicates potential applications in cancer therapeutics.
- Antimicrobial Properties : Compounds with similar structural features have shown promising antimicrobial activity in vitro . This suggests that the compound could be explored further for developing new antimicrobial agents.
Potential Therapeutic Applications
Given its unique structure and biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment : Due to its potential kinase inhibitory properties, it could be developed as a targeted therapy for cancers driven by aberrant kinase signaling pathways.
- Antimicrobial Development : Its demonstrated antimicrobial properties could lead to the development of new antibiotics or antifungal agents.
- Neurological Disorders : The piperazine component may allow interaction with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of 5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with piperazine-containing heterocycles from the literature:
Substituent Effects
- Linker Groups : The carbonyl bridge in the target compound may confer greater metabolic stability than ether (HBK14) or alkyl chains (HBK16–HBK19), which are prone to oxidative degradation .
Functional Group Contributions
- Thione (C=S) vs. Ketone (C=O) : The thione group’s polarizability and stronger hydrogen-bond acceptor capacity may improve interactions with metal ions or cysteine residues in enzymes, contrasting with ketones in compounds like HBK14 .
Hypothetical Pharmacological Profiles
- CNS Penetration : The dimethylphenyl group and moderate molecular weight (~500–600 g/mol) align with Lipinski’s rules, suggesting oral bioavailability and CNS activity, akin to HBK series compounds .
- Antioxidant Potential: The thione group may act as a radical scavenger, a feature absent in HBK or spiro compounds .
Research Findings and Data
Computational Predictions
- LogP : Estimated at ~3.5 (dimethylphenyl increases hydrophobicity vs. HBK14’s LogP ~2.8).
- pKa : Piperazine nitrogens (pKa ~7–9) and thione (pKa ~12–14) suggest ionization at physiological pH, influencing solubility .
Biological Activity
The compound 5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H29N3O4S |
| Molecular Weight | 429.57 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
This compound features a tetracyclic structure with multiple nitrogen atoms and a thione functional group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as phospholipases and kinases, suggesting that this compound may exhibit similar properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures possess antimicrobial properties. A study highlighted the effectiveness of piperazine derivatives against various bacterial strains and fungi. The specific compound may exhibit similar effects due to its structural similarities.
Anticancer Potential
Compounds with tetracyclic structures have been investigated for their anticancer properties. A recent study demonstrated that related compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The unique structural features of this compound could enhance its efficacy against cancer cells.
Neuropharmacological Effects
Given the presence of the piperazine ring, this compound may exhibit neuropharmacological effects. Research on related compounds has shown potential antidepressant and anxiolytic activities by modulating serotonin receptors . Further studies are needed to elucidate the specific effects of this compound on neurotransmitter systems.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives significantly inhibited bacterial growth at low concentrations. This suggests that the compound may have therapeutic potential in treating bacterial infections .
Study 2: Anticancer Activity in vitro
In vitro studies on cancer cell lines demonstrated that compounds similar to the one induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins . This finding supports the hypothesis that the compound could be further explored for anticancer applications.
Q & A
Q. What are the standard synthetic routes for synthesizing piperazine-containing polyheterocyclic compounds like this target molecule?
Piperazine derivatives are typically synthesized via coupling reactions (e.g., amide bond formation) or nucleophilic substitutions. For example, demonstrates the use of lithium carboxylate intermediates reacted with piperazine-2,6-dione to form a structurally similar compound. Key characterization methods include NMR (e.g., δ 11.52 ppm for NH protons) and mass spectrometry (e.g., [M+H] at m/z 658.9) . Reaction conditions (e.g., solvent, temperature) and purification steps (e.g., recrystallization) must be optimized to minimize byproducts.
Q. How is structural confirmation achieved for such complex heterocyclic systems?
Multinuclear NMR (e.g., , ), high-resolution mass spectrometry (HRMS), and X-ray crystallography are critical. highlights single-crystal X-ray diffraction (R factor = 0.041) for resolving intricate ring systems. For NMR, specific signals (e.g., aromatic protons at δ 7.91–7.60 ppm in DMSO-d) and coupling patterns help assign substituent positions .
Q. What are the recommended handling and storage protocols for reactive intermediates in its synthesis?
Reactive intermediates (e.g., acyl chlorides, hydrazines) require inert atmospheres (N/Ar) and anhydrous solvents. and emphasize using personal protective equipment (PPE), fume hoods, and storage at –20°C for moisture-sensitive compounds. Spill protocols include neutralization with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction yields be optimized for piperazine-carbonyl coupling steps?
Catalyst selection (e.g., HATU/DMAP for amidation), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios influence yields. reports yields ranging from 41% to 92% for bromophenyl derivatives, where steric hindrance from substituents (e.g., 2,4-dibromo vs. 4-bromo) impacts reactivity. Microwave-assisted synthesis may reduce reaction times .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) and computational tools (e.g., ACD/Labs or ChemDraw predictions). and reference PubChem-calculated properties (e.g., pKa, logP) to verify experimental data. For unresolved cases, alternative synthesis routes or isotopic labeling may clarify ambiguities .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in related compounds?
Systematic substitution of aryl/heteroaryl groups (e.g., 2,3-dimethylphenyl vs. 4-hydroxyphenyl in ) combined with bioassays can identify key pharmacophores. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities. highlights how N-methylation of piperazine alters pharmacokinetic profiles .
Q. How can computational modeling predict the compound’s stability and reactivity?
Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular mechanics (MM) models evaluate steric strain. uses PubChem’s PISTACHIO and REAXYS databases to predict feasible synthetic pathways and metabolic breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
